molecular formula C17H26ClNO3 B3973525 1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride

1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride

Cat. No.: B3973525
M. Wt: 327.8 g/mol
InChI Key: DPANRFFGZNCUSJ-UHFFFAOYSA-N
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Description

1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride typically involves the reaction of piperidine with appropriate alkylating agents and benzoate derivatives. One common method involves the alkylation of piperidine with 1-bromo-2-propanol, followed by esterification with 4-ethoxybenzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted piperidine derivatives .

Scientific Research Applications

1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects.

    Matrine: A piperidine alkaloid with antiviral and anticancer activities.

    Berberine: A piperidine derivative with antimicrobial and antidiabetic properties.

Uniqueness

1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of piperidine and benzoate moieties allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-3-20-16-9-7-15(8-10-16)17(19)21-14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPANRFFGZNCUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC(C)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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